3-(4-Chlorophenyl)cyclopentan-1-amine
Description
3-(4-Chlorophenyl)cyclopentan-1-amine is a cyclopentane-based amine derivative with a 4-chlorophenyl substituent at the 3-position of the ring. This compound is structurally characterized by a five-membered cyclopentane ring, a primary amine group at position 1, and a para-chlorinated aromatic ring at position 2. Its molecular formula is C₁₁H₁₄ClN, with a molecular weight of 195.69 g/mol (free base) . The hydrochloride salt form, this compound hydrochloride, has a molecular weight of 232.15 g/mol (C₁₁H₁₅Cl₂N) . The compound is utilized in pharmaceutical and materials science research, particularly in the synthesis of bioactive molecules and ligands.
Properties
Molecular Formula |
C11H14ClN |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
3-(4-chlorophenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C11H14ClN/c12-10-4-1-8(2-5-10)9-3-6-11(13)7-9/h1-2,4-5,9,11H,3,6-7,13H2 |
InChI Key |
VLWUANCHXYIWIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1C2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)cyclopentan-1-amine typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including cyclization reactions.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzene and cyclopentanone.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process typically includes:
Bulk Synthesis: Large-scale cyclization and Friedel-Crafts alkylation reactions.
Purification: Techniques such as recrystallization, distillation, and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Chlorophenyl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines.
Scientific Research Applications
3-(4-Chlorophenyl)cyclopentan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors in biological systems, leading to modulation of cellular signaling pathways.
Enzyme Inhibition: Inhibition of enzymes involved in key metabolic pathways, affecting cellular processes.
Radical Scavenging: Acting as an antioxidant by scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Cyclopentane Ring
a. Positional Isomerism
- 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride (CAS 40297-15-2):
This positional isomer has the 4-chlorophenyl group at position 2 instead of 3. Despite identical substituents, the altered position leads to distinct electronic and steric effects. Its molecular weight is 232.15 g/mol , matching the hydrochloride form of the target compound, but the spatial arrangement impacts dipole moments and reactivity .
b. Fluorinated Analogues
- 3-(2-Fluorophenyl)cyclopentan-1-amine hydrochloride (Ref: 3D-DXC58888):
Replacing the 4-chlorophenyl group with a 2-fluorophenyl substituent introduces fluorine’s electronegativity. The molecular weight is 211.26 g/mol (C₁₂H₁₅F₂N·HCl), lower than the chlorinated analogue due to fluorine’s atomic weight. Fluorine’s electron-withdrawing nature may reduce aromatic ring electron density, altering HOMO-LUMO gaps and nucleophilic reactivity .
- 1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine (CAS 160001-93-4):
The trifluoromethyl (-CF₃) group is a stronger electron-withdrawing substituent than -Cl. This compound (C₁₂H₁₄F₃N, 229.24 g/mol) exhibits higher lipophilicity (LogP) and reduced basicity compared to the 4-chloro derivative, influencing solubility and receptor binding in pharmacological contexts .
Ring Size Variations
Hydrochloride Salt Comparisons
Hydrochloride salts are common for improving solubility and stability. For example:
Electronic and Spectroscopic Properties
While direct DFT data for 3-(4-Chlorophenyl)cyclopentan-1-amine is unavailable, insights can be drawn from analogous compounds:
- Dipole Moments: The (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (unrelated enone) has a dipole moment of 2.57 Debye due to electron-rich hydroxyl and carbonyl groups . For this compound, the dipole moment is likely lower, as chlorine’s electronegativity is partially offset by the amine’s electron-donating capacity.
- HOMO-LUMO Gaps : Substituents like -Cl and -CF₃ lower LUMO energies, enhancing electrophilic reactivity. Computational studies on (E)-3-(4-chlorophenyl)prop-2-en-1-one derivatives show HOMO localized on the aromatic ring, suggesting similar behavior in cyclopentane analogues .
Data Tables
Table 1: Structural and Molecular Comparisons
Table 2: Electronic Properties (Theoretical Insights)
*Estimated based on structural analogs.
Biological Activity
3-(4-Chlorophenyl)cyclopentan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound features a cyclopentane ring substituted with a 4-chlorophenyl group and an amine functional group. This unique structure contributes to its interaction with various biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site, affecting biochemical pathways crucial for cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological responses such as inflammation or pain perception.
Anticancer Activity
Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown selective cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values indicating significant potency:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 4.38 | Induction of apoptosis, cell cycle arrest |
| HepG2 | 3.96 | Inhibition of Topoisomerase II activity |
These findings suggest that the compound may interfere with critical processes in cancer cell proliferation and survival .
Anti-inflammatory Effects
Research has also explored the anti-inflammatory potential of this compound. It is believed to modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX), which play a pivotal role in the synthesis of prostaglandins involved in inflammation. This inhibition could lead to reduced pain and swelling in inflammatory conditions.
Case Studies
Several case studies have highlighted the biological effects of this compound:
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in significant cell death in MCF-7 cells, attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase.
- HepG2 Cell Line Investigation : Another investigation revealed that the compound effectively inhibited HepG2 cell growth through mechanisms involving DNA damage response pathways, suggesting its potential as an anticancer agent.
Research Applications
The compound has several applications in scientific research:
- Medicinal Chemistry : As a lead compound for developing new therapeutic agents targeting cancer and inflammatory diseases.
- Biological Research : Used to study the mechanisms underlying cell cycle regulation and apoptosis.
- Chemical Biology : Serves as a tool for probing kinase signaling pathways involved in cancer progression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
